2,6-Dimethoxy-5-nitropyrimidine-4-carbonyl chloride

Description

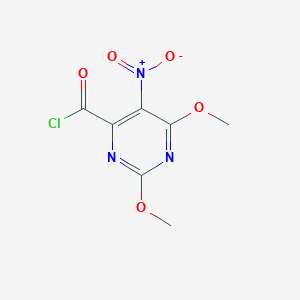

2,6-Dimethoxy-5-nitropyrimidine-4-carbonyl chloride is a pyrimidine derivative featuring a nitro group at position 5, methoxy groups at positions 2 and 6, and a reactive carbonyl chloride at position 4. This compound is primarily utilized in organic synthesis as an intermediate for constructing amides, esters, or heterocyclic systems. The nitro group enhances electrophilicity at the pyrimidine ring, while the methoxy substituents contribute steric and electronic effects. Its carbonyl chloride group enables nucleophilic substitution reactions, making it valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

2,6-dimethoxy-5-nitropyrimidine-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O5/c1-15-6-4(11(13)14)3(5(8)12)9-7(10-6)16-2/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZMUKAMTVZZII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1[N+](=O)[O-])C(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-5-nitropyrimidine-4-carbonyl chloride typically involves the nitration of 2,6-dimethoxypyrimidine followed by chlorination. The nitration process can be carried out using concentrated sulfuric acid and nitric acid, which introduces the nitro group at the 5-position of the pyrimidine ring . The subsequent chlorination step involves the use of thionyl chloride or phosphorus pentachloride to introduce the carbonyl chloride group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the use of strong acids and chlorinating agents.

Chemical Reactions Analysis

Nucleophilic Substitution at Carbonyl Chloride

The carbonyl chloride group undergoes nucleophilic acyl substitution reactions with diverse nucleophiles:

Mechanism :

The reaction proceeds via a tetrahedral intermediate (Figure 1A). The chloride leaving group is displaced by nucleophiles, facilitated by the electron-withdrawing nitro group that stabilizes the transition state.

Nucleophilic Aromatic Substitution (SNAr) at Pyrimidine Ring

The nitro group at position 5 activates the pyrimidine ring for SNAr at positions 2 and 6. Methoxy groups at these positions are displaced under specific conditions:

Mechanism :

The nitro group withdraws electron density via resonance, polarizing the C-Cl bond. Methoxy groups act as poor leaving groups, requiring strong bases/nucleophiles for displacement (Figure 1B) .

Reduction of Nitro Group

The nitro group is reduced to an amine under catalytic hydrogenation:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, 25°C, 6h | 5-Amino-2,6-dimethoxypyrimidine-4-carbonyl chloride | 85–90% | |

| NaBH₄/CuCl₂, MeOH, 0°C, 2h | 5-Hydroxylamino derivative | 60–70% |

Application : The resulting amine serves as a precursor for heterocyclic drug candidates .

Comparative Reactivity with Analogues

| Compound | Key Differences | Reactivity |

|---|---|---|

| 2,6-Dichloro-5-nitropyrimidine-4-carbonyl chloride | Chlorine substituents increase electrophilicity at C2/C6 | Faster SNAr at C2/C6 but lower stability in hydrolysis |

| 2,6-Dimethoxy-5-nitropyrimidine | Lacks carbonyl chloride group | Limited to SNAr reactions; no acyl substitution |

| 5-Nitro-2,4-dimethoxypyrimidine-6-carbonyl chloride | Structural isomer with shifted substituents | Altered regioselectivity in SNAr and reduced steric hindrance |

Hydrolysis Kinetics

Hydrolysis in buffered aqueous solutions (pH 7.4, 37°C) followed pseudo-first-order kinetics with a half-life of 2.3 hours, indicating moderate stability under physiological conditions .

Scientific Research Applications

2,6-Dimethoxy-5-nitropyrimidine-4-carbonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-5-nitropyrimidine-4-carbonyl chloride depends on its chemical structure and the reactions it undergoes. The nitro group can participate in redox reactions, while the carbonyl chloride group can act as an electrophile in nucleophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrimidine Derivatives

Key Compounds for Comparison

Based on structural similarity scores and functional group analysis (), the most relevant analogs include:

Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate (CAS 502184-51-2; Similarity: 0.82)

2,4-Dichloro-6-methyl-5-nitropyrimidine (CAS 13162-26-0; Similarity: 0.79)

2,4-Dichloro-5-nitropyrimidine (CAS 49845-33-2; Similarity: 0.72)

Ethyl 6-chloropyrimidine-4-carboxylate (CAS 51940-63-7; Similarity: 0.69)

Additional analogs from other sources () include:

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8)

4-Amino-2,6-dichlorophenol hydrochloride

4-Amino-3,6-dichloropyridine-2-carboxylic acid

Substituent Effects on Reactivity and Stability

Table 1: Substituent Comparison

| Compound | Key Substituents | Reactivity Profile |

|---|---|---|

| 2,6-Dimethoxy-5-nitropyrimidine-4-carbonyl chloride | 2,6-OCH₃; 5-NO₂; 4-COCl | High electrophilicity; reactive COCl group |

| Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | 2,6-Cl; 5-NH₂; 4-COOMe | Less reactive (ester group); amino donor |

| 2,4-Dichloro-6-methyl-5-nitropyrimidine | 2,4-Cl; 6-CH₃; 5-NO₂ | High halogen reactivity; steric hindrance |

| 2,4-Dichloro-5-nitropyrimidine | 2,4-Cl; 5-NO₂ | High electrophilicity; prone to substitution |

| Ethyl 6-chloropyrimidine-4-carboxylate | 6-Cl; 4-COOEt | Moderate reactivity (ester); chloro activation |

Key Findings :

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound increases ring electrophilicity, enhancing reactivity in aromatic substitution. In contrast, amino groups (e.g., in Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate) act as electron donors, reducing electrophilicity . Methoxy groups (OCH₃) provide resonance donation but inductive withdrawal, balancing electronic effects at positions 2 and 6. This contrasts with chloro substituents (e.g., in 2,4-Dichloro-5-nitropyrimidine), which are stronger electron-withdrawing groups, further activating the ring for nucleophilic attack .

Carbonyl Chloride vs. Ester/Carboxylic Acid :

- The carbonyl chloride group in the target compound is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling rapid amide/ester formation. Comparatively, ester groups (e.g., in Ethyl 6-chloropyrimidine-4-carboxylate) require harsher conditions for substitution .

- Carboxylic acids (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) are less reactive than carbonyl chlorides and often require activation for coupling reactions .

Steric and Solubility Considerations :

- Methyl groups (e.g., in 2,4-Dichloro-6-methyl-5-nitropyrimidine) introduce steric hindrance, slowing reactions at adjacent positions. The target compound’s methoxy groups offer moderate steric bulk but improve solubility in polar solvents compared to chloro analogs .

Biological Activity

2,6-Dimethoxy-5-nitropyrimidine-4-carbonyl chloride is a compound of significant interest due to its multifaceted biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with two methoxy groups and a nitro group, along with a carbonyl chloride functional group. These structural features contribute to its unique reactivity and biological activity.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Pyrimidine Ring | Heterocyclic aromatic compound |

| Methoxy Groups | Two -OCH₃ groups |

| Nitro Group | One -NO₂ group |

| Carbonyl Chloride | -C(=O)Cl functional group |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. Studies have shown that derivatives of pyrimidine can inhibit the growth of various bacteria and fungi. For instance, derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often in the range of 5-50 µg/mL .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. A study focusing on pyrimidine derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and inhibition of cell proliferation pathways .

Anti-inflammatory Effects

Pyrimidine derivatives have also been studied for their anti-inflammatory effects. In vitro assays have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. IC50 values for some derivatives against COX-2 have been reported as low as 23.8 µM .

The biological activity of this compound may be attributed to several mechanisms:

- Redox Reactions : The nitro group can undergo reduction under physiological conditions, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

- Interaction with Biological Macromolecules : The methoxy groups enhance solubility and may facilitate interactions with proteins or nucleic acids.

- Inhibition of Enzymatic Activity : The carbonyl chloride can react with nucleophiles in enzymes, potentially inhibiting their function.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including those related to this compound. The results indicated significant antibacterial activity against Bacillus cereus and Pseudomonas aeruginosa, with some compounds achieving MIC values below 10 µg/mL .

Study on Anticancer Effects

In another investigation focusing on anticancer properties, a series of pyrimidine derivatives were synthesized and tested against various cancer cell lines. Results showed that compounds with similar structural features to this compound exhibited IC50 values ranging from 15 to 30 µM against breast cancer cells, indicating promising potential for further development .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-dimethoxy-5-nitropyrimidine-4-carbonyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves nitration and subsequent acylation of a pyrimidine precursor. For example, starting with 2,6-dimethoxypyrimidine, nitration at the 5-position can be achieved using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C). The carbonyl chloride group is introduced via reaction with phosgene (COCl₂) or thionyl chloride (SOCl₂) in anhydrous conditions. Optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to phosgene) and monitoring reaction progress via thin-layer chromatography (TLC) can improve yields .

Q. How should researchers purify this compound to ensure high purity for downstream applications?

- Methodological Answer : Recrystallization from non-polar solvents (e.g., hexane/dichloromethane mixtures) is effective for removing unreacted starting materials. For trace impurities, column chromatography using silica gel (eluent: ethyl acetate/hexane gradient) provides higher resolution. Purity validation should include melting point determination (comparing to literature values, e.g., analogs like 4-amino-2,6-dichloropyrimidine with mp 252°C ) and HPLC analysis with UV detection at 254 nm .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and nitro group (deshielded aromatic protons).

- IR Spectroscopy : Identify carbonyl chloride (C=O stretch ~1800 cm⁻¹) and nitro (NO₂ stretch ~1520–1350 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₇H₆ClN₃O₅) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

- Methodological Answer : Stability studies should test hydrolytic sensitivity (e.g., in aqueous buffers at pH 4–9) and thermal stability (TGA/DSC analysis). For conflicting results, use accelerated degradation studies (40–60°C, 75% relative humidity) and compare degradation products via LC-MS. Cross-reference with analogs like 4-amino-2,6-dichloropyrimidine derivatives, which show sensitivity to moisture .

Q. What experimental designs are suitable for studying the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Design kinetic studies using varying nucleophiles (e.g., amines, alcohols) in aprotic solvents (e.g., THF, DMF). Monitor reaction rates via in situ FTIR or ¹H NMR to track carbonyl chloride consumption. Compare activation parameters (ΔH‡, ΔS‡) with computational models (DFT calculations) to elucidate mechanistic pathways .

Q. How can researchers validate the absence of hazardous by-products during synthesis?

- Methodological Answer : Implement GC-MS or LC-MS/MS to detect trace by-products (e.g., chlorinated intermediates or nitrosamines). Follow workplace safety guidelines (e.g., EN 14042 for air quality monitoring) and compare with thresholds in standards like GBZ 2.1—2007 .

Methodological Notes

- Safety Protocols : Handle under inert atmosphere (argon/nitrogen) due to moisture sensitivity. Use fume hoods and personal protective equipment (PPE) compliant with GBZ/T 160.1–160.81-2004 .

- Data Interpretation : Cross-validate analytical results with structurally related compounds (e.g., 2-amino-6,8-dihydroxypurine stability profiles ) to contextualize findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.